N-(2-(1h-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine
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Overview
Description
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-(1H-pyrazol-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like toluene. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated pyrimidine derivative.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Agrochemistry: The compound can be used in the development of new agrochemicals with improved efficacy and safety profiles.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with the active sites of these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine: Similar in structure but lacks the pyrimidine ring.
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: Contains a pyrazole ring but has a different substitution pattern.
Uniqueness
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine, a compound characterized by its unique pyrazole and pyrimidine moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClN5, with a molecular weight of approximately 223.66 g/mol. The compound features a chlorinated pyrimidine ring and a pyrazole substituent, which contribute to its biological properties.
Research indicates that compounds similar to this compound often act as kinase inhibitors . Kinases are critical enzymes in various signaling pathways, including those involved in cell growth and proliferation. Inhibition of these enzymes can lead to therapeutic effects against diseases such as cancer and inflammatory disorders .
Antitumor Activity
Several studies have investigated the antitumor potential of pyrazolyl derivatives, including this compound. For instance, related compounds have shown effectiveness in inhibiting tumor cell proliferation in vitro and in vivo. A notable study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including HeLa cells, indicating their potential as anticancer agents .
Kinase Inhibition
The compound has been reported to modulate kinase activity, which is crucial for treating myeloid proliferative disorders and other malignancies. The inhibition of specific kinases involved in the JAK/STAT pathway suggests that this compound could be beneficial for conditions such as hematological cancers .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating various pyrazolyl derivatives, this compound was tested for its ability to induce apoptosis in cancer cells. Results showed a marked increase in apoptotic cells compared to untreated controls, highlighting its potential as an effective anticancer agent.
Case Study 2: Kinase Selectivity
Another investigation focused on the selectivity profile of this compound against different kinases. The results indicated that it preferentially inhibited certain kinases over others, suggesting a targeted approach that could minimize side effects associated with broader-spectrum kinase inhibitors .
Properties
Molecular Formula |
C9H10ClN5 |
---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
2-chloro-N-(2-pyrazol-1-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H10ClN5/c10-9-12-4-2-8(14-9)11-5-7-15-6-1-3-13-15/h1-4,6H,5,7H2,(H,11,12,14) |
InChI Key |
PVEXMVDRZUREEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCNC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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